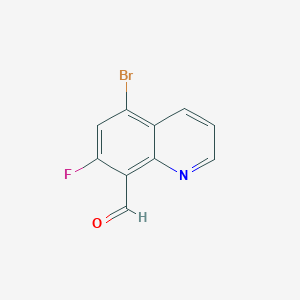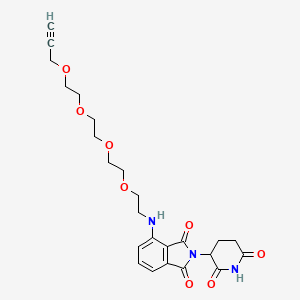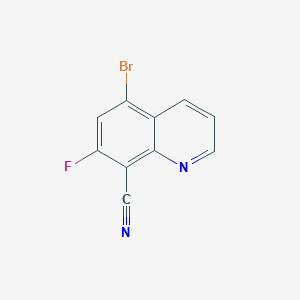
5-bromo-7-fluoroquinoline-8-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-7-fluoroquinoline-8-carbonitrile is a research chemical . It has an empirical formula of C10H4BrFN2 and a molecular weight of 251.05 g/mol .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringFC1=CC=C (C2=CC=CN=C12)Br . This indicates that the molecule consists of a quinoline ring with bromine and fluorine substituents.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
A study by El-Agrody et al. (2012) involves the synthesis of novel quinoline derivatives with potential antitumor activities. While the specific compound "5-bromo-7-fluoroquinoline-8-carbonitrile" is not directly mentioned, the research on quinoline derivatives showcases the interest in substituting quinoline structures to explore their biological activities. This suggests that similar compounds could potentially exhibit antitumor properties (El-Agrody et al., 2012).
Chemosensors for Metal Ions
Shally et al. (2020) developed novel chemosensors based on tetrahydroquinoline derivatives for the selective recognition of Pd2+ ions. These sensors show fluorescence turn-off performances, indicating the utility of quinoline derivatives in environmental and analytical chemistry for detecting toxic metal ions (Shally et al., 2020).
Synthetic Methodologies
Ondi et al. (2005) discussed the metalation and functionalization of 2-bromo-3-fluoroquinolines, presenting a method to introduce functional groups into the quinoline ring. This research underscores the adaptability of halogenated quinolines in synthetic organic chemistry, potentially applicable to "this compound" for further chemical modifications (Ondi et al., 2005).
Optoelectronic and Nonlinear Properties
A study by Irfan et al. (2020) on hydroquinoline derivatives explored their optoelectronic, nonlinear, and charge transport properties. Although not directly related to "this compound," the investigation into quinoline derivatives' electronic properties highlights the potential of such compounds in developing new materials for electronic applications (Irfan et al., 2020).
Safety and Hazards
Eigenschaften
IUPAC Name |
5-bromo-7-fluoroquinoline-8-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4BrFN2/c11-8-4-9(12)7(5-13)10-6(8)2-1-3-14-10/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHTGVPZHTBCDGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C(=C2N=C1)C#N)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4BrFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
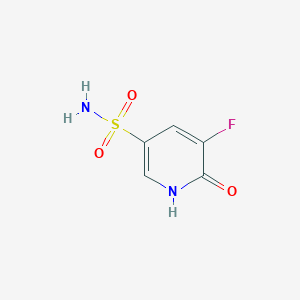
![2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethan-1-amine dihydrochloride](/img/structure/B6602365.png)
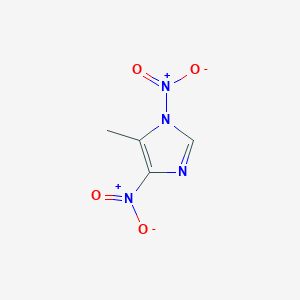
![2-Chloro-N-[2-methyl-6-(trifluoromethyl)phenyl]acetamide](/img/structure/B6602371.png)
![N''-[4-(4-Aminophenyl)-1,3-thiazol-2-yl]guanidine](/img/structure/B6602379.png)
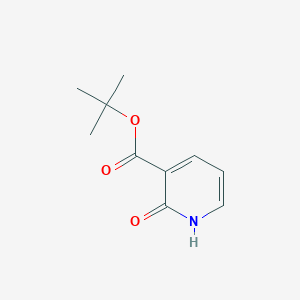
![2-Thiophenesulfonamide, 4-[[hexahydro-4-[5-(trifluoromethyl)-2-pyridinyl]-1H-1,4-diazepin-1-yl]carbonyl]-](/img/structure/B6602391.png)

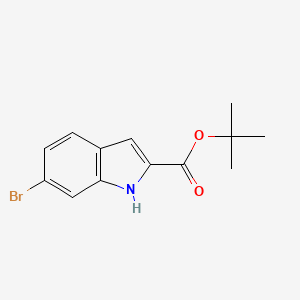
![2-nitro-4-(trifluoromethyl)-1-[4-(trifluoromethyl)benzenesulfonyl]benzene](/img/structure/B6602396.png)


